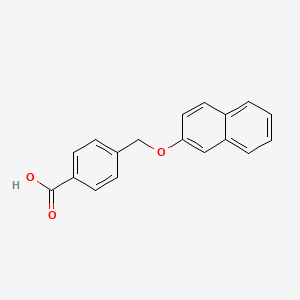
N-(3-acetylphenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-acetylphenyl)morpholine-4-carboxamide” is a chemical compound with the CAS Number: 341021-30-5 . It has a molecular weight of 248.28 .
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)morpholine-4-carboxamide” can be represented by the InChI code: 1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17) . This indicates that the molecule consists of a morpholine ring attached to a carboxamide group and a 3-acetylphenyl group.Physical And Chemical Properties Analysis
“N-(3-acetylphenyl)morpholine-4-carboxamide” has a molecular weight of 248.28 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.科学的研究の応用
Synthetic Methods and Chemical Properties
N-(3-acetylphenyl)morpholine-4-carboxamide is a chemical compound that plays a crucial role in synthetic organic chemistry, serving as an intermediate in the synthesis of various heterocyclic compounds. The versatility of this compound is demonstrated through its use in the synthesis of morpholine derivatives, which have shown inhibitory activity against tumor necrosis factor alpha and nitric oxide, highlighting its potential in medical research and pharmacology. For instance, a rapid and green synthetic method has been established for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, demonstrating the compound's utility in creating molecules with significant biological activities (Lei et al., 2017).
Pharmacological and Biological Activities
Research has explored the biological activities of morpholine derivatives, including their potential as enzyme inhibitors. Specifically, thiophene-based heterocyclic compounds, including those incorporating morpholine moieties, have been evaluated for their inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies have identified compounds with significant enzyme inhibitory activities, suggesting the therapeutic potential of morpholine derivatives in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).
Material Science Applications
The compound also finds applications in material science, such as in the development of corrosion inhibitors for mild steel in acidic media. Studies have shown that morpholine and piperazine based carboxamide derivatives can significantly reduce corrosion rates, indicating their potential use in industrial applications to extend the lifespan of metal structures and components (Nnaji et al., 2017).
Antiproliferative Activities
In the realm of cancer research, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cell lines. These studies have identified compounds with significant anti-mitogenic activity, suggesting the role of morpholine derivatives in developing new anticancer therapies (Al‐Ghorbani et al., 2017).
Antioxidant and Antinociceptive Activities
Further, novel phenoxy acetyl carboxamides have been synthesized and evaluated for their antioxidant and antinociceptive activities. These studies highlight the potential of morpholine derivatives in developing treatments for oxidative stress-related diseases and pain management, showcasing the broad spectrum of pharmacological activities associated with these compounds (Manjusha et al., 2022).
特性
IUPAC Name |
N-(3-acetylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGGXIIHWJXKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



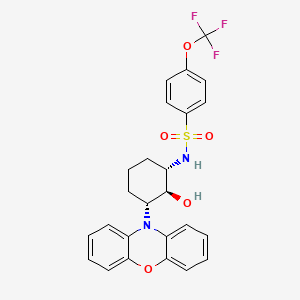
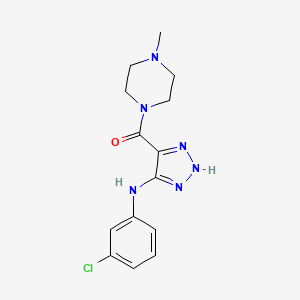
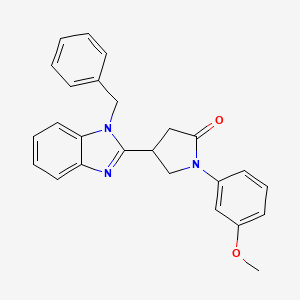



![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)
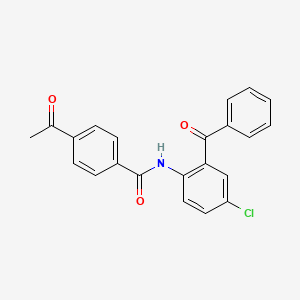
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
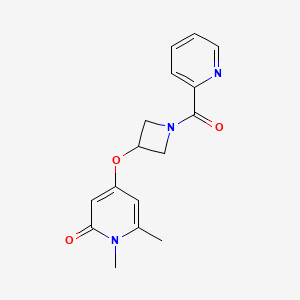
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
